1,6,20,25-Tetraaza[6.1.6.1]paracyclophane

Catalog No.
S724564
CAS No.
74043-83-7
M.F
C34H40N4
M. Wt
504.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane

Securing high-purity, symmetrically functionalizable macrocycles is challenging. 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane (CP44, CAS 74043-83-7) overcomes this with a rigid tetra-aza cavity for selective hydrophobic guest binding and straightforward tetra-functionalization. Key advantages:

  • Precisely matches TNS/ANS guests, outperforming cyclodextrins.
  • Enables dabsyl-quencher tetramers for fluorescence assays.
  • Forms piezoluminescent steroid cyclophanes for mechanobiological sensors.
  • Attaches ferrocene for enzyme-mimicking catalysts.

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CAS Number

74043-83-7

Product Name

1,6,20,25-Tetraaza[6.1.6.1]paracyclophane

IUPAC Name

7,12,22,27-tetrazapentacyclo[26.2.2.23,6.213,16.218,21]octatriaconta-1(30),3(38),4,6(37),13(36),14,16(35),18,20,28,31,33-dodecaene

Molecular Formula

C34H40N4

Molecular Weight

504.7 g/mol

InChI

InChI=1S/C34H40N4/c1-2-22-36-32-15-7-28(8-16-32)26-30-11-19-34(20-12-30)38-24-4-3-23-37-33-17-9-29(10-18-33)25-27-5-13-31(14-6-27)35-21-1/h5-20,35-38H,1-4,21-26H2

InChI Key

MSPWJYMWDZWVPW-UHFFFAOYSA-N

SMILES

C1CCNC2=CC=C(CC3=CC=C(C=C3)NCCCCNC4=CC=C(CC5=CC=C(C=C5)NC1)C=C4)C=C2

Canonical SMILES

C1CCNC2=CC=C(CC3=CC=C(C=C3)NCCCCNC4=CC=C(CC5=CC=C(C=C5)NC1)C=C4)C=C2

Synonyms

CP44, 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane, Tetraaza[6.1.6.1]paracyclophane, Tetraaza-cyclophane CP44

Purity

≥97%

Package Size

25 mg, 50 mg, 100 mg, 250 mg, 1 g

1,6,20,25-Tetraaza[6.1.6.1]paracyclophane (CAS 74043-83-7), commonly referred to as CP44, is a highly rigid, tetra-aza macrocyclic scaffold utilized in advanced supramolecular chemistry and host-guest sensor development. Unlike standard macrocycles, its paracyclophane core provides an electron-rich, dimensionally stable hydrophobic cavity, while the four secondary amine sites enable straightforward, symmetric tetra-functionalization [1]. For procurement teams and synthetic chemists, this compound serves as an ideal precursor for constructing water-soluble receptors, dynamic molecular machines, and high-affinity fluorescent quenchers without the regioselectivity bottlenecks associated with traditional cyclodextrins or calixarenes[2].

Procurement Fit

Host Type
Macrocyclic tetraazaparacyclophane with [6.1.6.1] bridging architecture
Binding Mechanism
Reported enthalpy-driven 1:1 inclusion complexation (vs. entropy-driven hosts)
Purity Context
Commercial HPLC purity specifications (≥95% to >98.0%) for procurement review

Substituting 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane with its larger homolog (CP55) or common macrocycles like β-cyclodextrin fundamentally alters cavity dimensions and binding thermodynamics. The [6.1.6.1] architecture precisely matches the steric bulk of specific anionic and hydrophobic guests, such as 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS)[1]. Expanding the ring to a [7.1.7.1] system significantly weakens the host-guest binding affinity due to increased cavity volume and reduced van der Waals contact. Furthermore, attempting to use calixarenes often introduces severe synthetic complexity when orthogonal or symmetric tetra-functionalization is required, leading to lower overall yields and purity-linked reproducibility issues in downstream sensor manufacturing [2].

Substitution Risk

Cavity architecture mismatch: [6.1.6.1] bridging pattern defines unique hydrophobic dimensions not replicated by other tetraaza variants.
Thermodynamic profile differs: CP44 binding is enthalpy-driven; β-cyclodextrin or smaller cyclophanes may respond differently to guest substitution.
Metal affinity varies with ring size: class-level data shows orders-of-magnitude difference in Cu²⁺ stability between [12] and [14] analogs, limiting direct substitution.

Cavity-Size Dependent Binding Affinity (CP44 vs. CP55)

The exact dimensions of the macrocyclic cavity dictate the binding strength for fluorescent probes. Quantitative analysis demonstrates that the dissociation constant (Kd) for the CP44-TNS complex is 6.99 × 10^-6 M, whereas the larger 1,7,21,27-tetraaza[7.1.7.1]paracyclophane (CP55) exhibits a Kd of 6.23 × 10^-5 M [1]. This nearly 10-fold difference confirms that the [6.1.6.1] cavity provides a vastly superior steric fit for specific hydrophobic guests.

Evidence DimensionDissociation constant (Kd) for TNS complexation
Target Compound Data6.99 × 10^-6 M (CP44)
Comparator Or Baseline6.23 × 10^-5 M (CP55)
Quantified Difference~8.9-fold stronger binding affinity for CP44
ConditionsAqueous solution, 1:1 molar ratio complexation with TNS

Procuring the[6.1.6.1] variant is critical for achieving lower detection limits and higher sensitivity in supramolecular sensor applications.

Binding Thermodynamics
Head-to-head
Enthalpy-driven (ΔH dominates) vs. β-CD substitution-sensitive binding
May support reproducible sensing platforms with guest-independent energetics
Based on van't Hoff analysis of ANS complexes

Enhanced Guest-Binding vs. Standard Bulk Macrocycles

When compared to widely available bulk macrocycles like β-cyclodextrin, CP44 offers exceptionally strong binding for hydrophobic anionic guests. The Kd for CP44 complexation with ANS is 1.55 × 10^-4 M, compared to 1.05 × 10^-2 M for β-cyclodextrin [1]. This massive difference in affinity justifies the selection of CP44 for high-performance applications where standard cyclodextrins fail to provide sufficient guest retention.

Evidence DimensionDissociation constant (Kd) for ANS complexation
Target Compound Data1.55 × 10^-4 M (CP44)
Comparator Or Baseline1.05 × 10^-2 M (β-Cyclodextrin)
Quantified Difference~67-fold stronger binding affinity for CP44
ConditionsAqueous solution, 1:1 molar ratio complexation with ANS

This justifies the higher procurement cost of CP44 over bulk beta-cyclodextrin for high-performance analytical and diagnostic applications.

Naphthalene Inclusion Geometry
Head-to-head
Specific naphthalene moiety encapsulation vs. β-CD substituent-dependent mode
Supports predictable supramolecular architecture design
Confirmed by 2D ROESY-NMR

Precursor Suitability for Multi-Armed Receptor Synthesis

The presence of four symmetrically arranged secondary amines in CP44 allows for direct, single-step tetra-functionalization (e.g., via DCC coupling with Boc-protected amino acids) to yield water-soluble or quencher-appended hosts [1]. In contrast, achieving similar symmetric tetra-substitution on calix[4]arenes or cyclodextrins often requires complex, multi-step protection/deprotection sequences that severely reduce overall yield and increase batch-to-batch variability.

Evidence DimensionRegioselective symmetric tetra-functionalization
Target Compound DataDirect N-alkylation/acylation at 4 equivalent secondary amines
Comparator Or BaselineCalix[4]arenes / Cyclodextrins (require multi-step protection)
Quantified DifferenceSignificant reduction in synthetic steps and improved symmetric yield
ConditionsStandard peptide coupling or alkylation conditions (e.g., DCC/DCM)

Reduces synthetic steps and improves overall yield for industrial scale-up of supramolecular hosts and molecular machines.

Cu²⁺ Affinity (Class-level)
Class-level
Δlog K ≈ 4.0 between [14] and [12] analogs (>10,000-fold)
Ring-size-sensitive metal binding informs coordination design
Potentiometry data; CP44 not directly measured
Dynamic Cavity Formation
Head-to-head
Reversible 2D→3D cavity transition at ~2 nm² (SC(OH) vs. static SC(H))
Supports stimuli-responsive material and molecular switch research
Langmuir monolayer at air-water interface
Anion Binding Trend
Class-level
Non-methylated cyclophanes exhibit stronger adducts with K₃[Co(CN)₆]
Structural modifications can alter anion receptor capacity
Fluorescence titration; CP44 not directly evaluated

Synthesis of High-Affinity Fluorescent Quenchers

Due to its superior binding affinity for hydrophobic guests like TNS and ANS, CP44 is the ideal core scaffold for developing dabsyl-appended cyclophane tetramers and other quencher-type hosts used in advanced fluorescence assays[1].

Development of Dynamic Molecular Machines at Interfaces

The precise cavity dimensions of the [6.1.6.1] architecture allow for the creation of steroid cyclophanes that exhibit piezoluminescence. These materials can reversibly capture and release guests under mechanical compression at the air-water interface, making them critical for mechanobiological sensors [2].

Production of Water-Soluble Supramolecular Catalysts

The straightforward tetra-functionalization of CP44's secondary amines enables the efficient attachment of bioactive units, such as ferrocene or polar side chains, to create highly soluble, enzyme-mimicking catalytic centers [3].

Application Fit

Application
Selection Property
Validation Focus
Fluorescent sensing of naphthalene analytes
Guest-independent enthalpy-driven binding
Reproducible signal across analyte panels
Stimuli-responsive Langmuir-Blodgett films
Pressure-reversible 2D→3D cavity transition
Reversible guest capture/release at interface
Naphthalene-selective supramolecular host
Consistent naphthalene moiety encapsulation
Orientation control of aromatic guest in assemblies
Copper coordination with precise ring size
Ring-architecture-dependent metal affinity
Targeted coordination geometry and stability

XLogP3

8.6

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